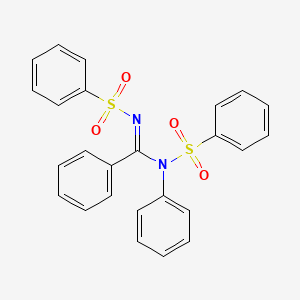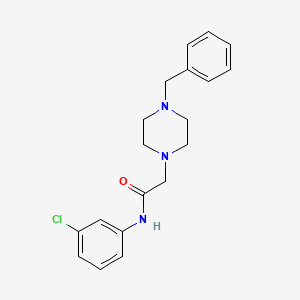
N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide, also known as PSB-0739, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of imidazopyridines and is known to exhibit potent and selective antagonistic activity towards the GPR40 receptor.
Mechanism of Action
N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide acts as a selective antagonist of the GPR40 receptor, which is primarily expressed in pancreatic beta cells. The receptor plays a crucial role in regulating insulin secretion in response to glucose levels in the body. By blocking the GPR40 receptor, N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide inhibits insulin secretion and helps maintain glucose homeostasis in the body.
Biochemical and physiological effects:
Studies have shown that N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide exhibits potent and selective antagonistic activity towards the GPR40 receptor. It is known to inhibit insulin secretion in response to glucose, which helps regulate blood glucose levels in the body. N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide is its selective antagonistic activity towards the GPR40 receptor, which makes it an ideal candidate for studying the physiological and biochemical effects of the receptor. However, one of the limitations of using N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Some of the future directions for research include studying the long-term effects of N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide on glucose homeostasis and insulin secretion, evaluating its safety and efficacy in clinical trials, and exploring its potential applications in other metabolic disorders such as non-alcoholic fatty liver disease.
Synthesis Methods
The synthesis of N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide involves a series of chemical reactions that start with the condensation of 2,4-difluoronitrobenzene and N-(4-nitrophenyl)benzenesulfonamide. The resulting intermediate is then subjected to a series of reduction and coupling reactions to yield the final product.
Scientific Research Applications
N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. It is known to act as a GPR40 antagonist, which plays a crucial role in regulating insulin secretion and glucose homeostasis in the body.
properties
IUPAC Name |
N,N'-bis(benzenesulfonyl)-N-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c28-32(29,23-17-9-3-10-18-23)26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22)33(30,31)24-19-11-4-12-20-24/h1-20H/b26-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPUWBXFRCIUSV-OCEACIFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/N(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N,N'-bis(phenylsulfonyl)benzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)


![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)



![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)



![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)